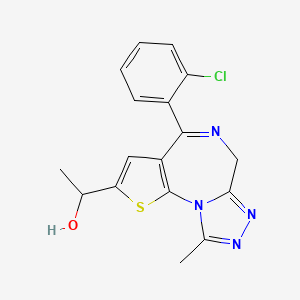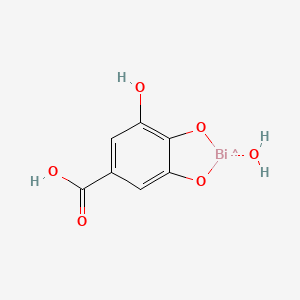
碱式没食子酸铋
描述
- 它呈黄色粉末状,无味无臭。
- 暴露在光线下,它会逐渐褪色。
- 它不溶于水、酒精和乙醚,但溶于硝酸或盐酸,并同时发生分解。在碱性溶液中,它会变成深红色。
- 碱式没食子酸铋具有收敛、防腐和促进组织生长的特性。它是一种蛋白质沉淀剂,在炎症表面形成保护膜,降低神经敏感性,并收缩局部血管。
碱式没食子酸铋: (化学式: C₇H₅BiO₆) 是一种碱性盐,其组成不确定。
科学研究应用
医药: 碱式没食子酸铋用于治疗恶臭,通过去除放屁和粪便中的异味。
皮肤科: 它可以与硼酸和滑石粉混合使用,以解决由潮湿和摩擦引起的皮肤褶皱中的摩擦性红斑。
其他领域: 研究探索了其在伤口愈合、组织修复和抗炎作用方面的潜力。
作用机制
- 碱式没食子酸铋的作用机制涉及蛋白质沉淀、神经脱敏和局部血管收缩。
- 它在炎症表面形成保护层,减少对神经末梢的外部刺激。
生化分析
Biochemical Properties
Bismuth subgallate plays a significant role in biochemical reactions due to its interaction with various enzymes, proteins, and other biomolecules. It is known to form a coordination polymer where all three phenolate groups of gallic acid coordinate to bismuth, while the carboxylic acid groups remain free . This unique structure allows bismuth subgallate to interact with biomolecules in a specific manner, contributing to its antimicrobial and astringent properties. The compound’s poor solubility and acid resistance further enhance its stability and efficacy in biochemical reactions .
Cellular Effects
Bismuth subgallate influences various cellular processes and functions. It has been shown to have protective effects on the gastric mucosa and strong astringent effects. The compound’s antimicrobial properties are believed to be due to its ability to disrupt cell membranes and inhibit the growth of pathogenic bacteria. Additionally, bismuth subgallate has been observed to influence cell signaling pathways, gene expression, and cellular metabolism, contributing to its therapeutic effects in wound healing and gastrointestinal therapy .
Molecular Mechanism
The molecular mechanism of bismuth subgallate involves its interaction with biomolecules at the molecular level. The compound forms coordination polymers with gallic acid, which allows it to bind to and inhibit the activity of certain enzymes and proteins. This inhibition can lead to changes in gene expression and cellular metabolism, contributing to its antimicrobial and hemostatic properties. Bismuth subgallate’s ability to form stable complexes with biomolecules also enhances its therapeutic efficacy .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of bismuth subgallate have been observed to change over time. The compound’s stability and resistance to degradation contribute to its long-term efficacy in in vitro and in vivo studies. Prolonged exposure to sunlight can cause discoloration of the compound, potentially affecting its activity. Long-term studies have shown that bismuth subgallate maintains its therapeutic effects over extended periods, making it a reliable option for wound healing and gastrointestinal therapy .
Dosage Effects in Animal Models
The effects of bismuth subgallate vary with different dosages in animal models. At lower doses, the compound has been shown to have beneficial effects on wound healing and gastrointestinal health. At higher doses, bismuth subgallate can exhibit toxic or adverse effects, including potential damage to the liver and kidneys. Threshold effects have been observed, indicating that there is an optimal dosage range for therapeutic efficacy without causing toxicity .
Metabolic Pathways
Bismuth subgallate is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels. The compound’s poor solubility and stability allow it to persist in the gastrointestinal tract, where it can exert its therapeutic effects. Bismuth subgallate’s interaction with metabolic enzymes can influence the production and degradation of metabolites, contributing to its antimicrobial and astringent properties .
Transport and Distribution
Within cells and tissues, bismuth subgallate is transported and distributed through interactions with transporters and binding proteins. The compound’s poor solubility and stability allow it to accumulate in specific tissues, where it can exert its therapeutic effects. Bismuth subgallate’s interaction with transporters and binding proteins can influence its localization and accumulation, contributing to its efficacy in wound healing and gastrointestinal therapy .
Subcellular Localization
Bismuth subgallate’s subcellular localization is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles. The compound’s ability to form stable complexes with biomolecules allows it to localize to areas where it can exert its therapeutic effects. Bismuth subgallate’s subcellular localization can influence its activity and function, contributing to its antimicrobial and hemostatic properties .
准备方法
合成路线: 碱式没食子酸铋可以通过使铋盐(如硝酸铋)与没食子酸反应来合成。
工业生产: 工业生产方法涉及受控沉淀反应以获得该化合物。
化学反应分析
反应: 碱式没食子酸铋会发生各种反应,包括氧化和还原。
常用试剂和条件: 特定试剂和条件取决于所需的反应。例如,它会与还原剂或氧化剂反应。
主要产物: 形成的主要产物包括氧化铋和没食子酸盐。
相似化合物的比较
- 碱式没食子酸铋因其独特的特性和应用而独一无二。
- 类似化合物包括其他铋盐(例如,碱式硝酸铋)和收敛剂。
属性
InChI |
InChI=1S/C7H6O5.Bi.H2O/c8-4-1-3(7(11)12)2-5(9)6(4)10;;/h1-2,8-10H,(H,11,12);;1H2/q;+2;/p-2 | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XXCBNHDMGIZPQF-UHFFFAOYSA-L | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C2C(=C1O)O[Bi]O2)C(=O)O.O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BiO6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3046588 | |
| Record name | Bismuth subgallate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3046588 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
395.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
Insoluble in cold water and hot water. | |
| Record name | Bismuth subgallate | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB13909 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Mechanism of Action |
Bismuth salts exert their action largely in the upper gastrointestinal tract by way of local activity from luminal bismuth in the stomach and duodenum. In terms of bismuth subgallate's ability to deodorize flatulence and stools as an internal deodorant - although not fully elucidated - it is believed that when the substance is administered orally, its relative insolubility and poor absorption allows it to remain within the gastrointestinal lumen and inhibit colonic bacteria from acting on fermentable food residues in the GI tract. Moreover, when bismuth subgallate is taken orally, various salts like bismuth citrate, bismuth oxychloride, and others are formed. These salts are then taken up into surrounding gastric mucus as well as bound to protein within the base of any ulcers that may be present after coming into contact with gastric juice. Additionally, bismuth compounds like bismuth subgallate are also believed to have the capacity to trigger the secretion of prostaglandins, epithelial growth factor (EGF), and mucosal bicarbonate as a means to inhibit the action of pepsin in gastric juice. These actions subsequently protect gastric mucous from peptic luminal degradation as well as enhance the properties of mucous to assist in the healing of both duodenal and gastric ulcers. In this way, bismuth subgallate works to absorb extra water and/or toxins in the large intestine, allowing it to form a protective coat on the intestinal mucosa and over ulcers that may or may not be associated with infections like those of Helicobacter pylori. Furthermore, studies have shown that bismuth compounds like bismuth subgallate are capable of demonstrating antimicrobial effects against various gastrointestinal tract pathogens like E. coli, Salmonella, Shigella, Vibrio cholera, Campylobacter jejuni, H. pylori, and some enteric viruses like Rotaviruses. Although the exact mechanism(s) of action by which bismuth compounds are able to elicit such antimicrobial effects remains unclear, a number of experimental observations suggest that bismuth has been able to complex with the bacterial wall and periplasmic membrane; inhibit bacterial enzymes like urease, catalase, and lipase; inhibit bacterial protein and ATP synthesis; and also inhibit or decrease the adherence of bacteria like H. pylori to epithelial cells. In essence, ultrastructural studies have shown evidence of the binding of bismuth complexes to the bacterial wall and periplasmic space between the inner and outer bacterial membrane of H.pylori with subsequent ballooning and disintegration of the pathogen. To various extents, these antimicrobial actions may also illustrate how bismuth subgallate is capable of neutralizing colonic bacteria from acting on fermentable foods as well. Numerous studies have and continue to study the possible hemostatic action that bismuth subgallate may have. As the bismuth salt of gallic acid, bismuth subgallate's chemical structure shares similarities to ellagic acid, another gallic acid derivative. Ellagic acid itself is a clot-promoting agent that initiates thrombin formation by way of the intrinsic pathway via an action on Hageman factor (clotting factor XII). It is believed that bismuth subgallate's ability to activate factor XII is associated with the chemical's negatively charged moieties - whose contact with factor XII would theoretically initiate the intrinsic pathway to blood clotting. Other studies have also suggested that bismuth subgallate is capable of inducing macrophages to secrete growth factors to facilitate wound healing, decreasing lesion area, enhancing granulation tissue formation and re-epithelialization, the initiation of the proliferation of collagen via the activation of fibroblasts, the accelerated re-establishment of blood vessels, and also the restriction of nitric oxide formation. Given such studies regarding bismuth subgallate's potential hemostatic abilities, there has been and continues to be interest in indicating the agent for use in otolaryngology as in tonsillectomies or adenotonsillectomies to achieve reduced bleeding and surgery times; topical treatment in various open wound surgeries to facilitate faster and earlier clotting between tissues; ileostomy; dental surgeries; epistaxis management; among others. Nevertheless, study results are conflicting; where there may be experimental results suggesting some improvements in reduced operation time and operative blood loss when bismuth subgallate is used as a hemostatic agent in tonsillectomies there are also study results that observed bismuth subgallate having a negative influence on the healing processes of wounds inflicted in animal models, in which the use of the agent actually delayed the rate of new vessel formation and optimal wound healing. Finally, bismuth subgallate also demonstrates a strong astringent ability - an action that can facilitate both its deodorant and hemostatic effects and assists in its indication as an active ingredient in a number of non-prescription products for hemorrhoid suppositories or topical applications, diarrhea, etc. | |
| Record name | Bismuth subgallate | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB13909 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
99-26-3 | |
| Record name | Bismuth subgallate [USAN:USP:JAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000099263 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Bismuth subgallate | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB13909 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | 1,3,2-Benzodioxabismole-5-carboxylic acid, 2,7-dihydroxy- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Bismuth subgallate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3046588 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,7-dihydroxy-1,3,2-benzodioxabismole-5-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.493 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does bismuth subgallate exert its hemostatic effect?
A1: Bismuth subgallate primarily acts by activating Hageman factor (Factor XII), a key component of the intrinsic pathway of coagulation. This activation initiates the coagulation cascade, ultimately leading to the formation of a blood clot. [, , , ]
Q2: What is the structure of bismuth subgallate?
A2: For a long time, the exact structure of bismuth subgallate remained elusive. Recent research utilizing continuous rotation electron diffraction and sample cooling techniques revealed its structure as a coordination polymer. [] This structure provides insights into its properties such as poor solubility, acid resistance, and gas sorption. []
Q3: What is the molecular formula and weight of bismuth subgallate?
A3: While the exact formula has been debated, the structure elucidation suggests a complex polymeric structure, moving away from previously assumed simpler formulas. []
Q4: Does bismuth subgallate exhibit any catalytic properties?
A6: While traditionally known for its hemostatic and astringent properties, some studies suggest potential catalytic activity of bismuth subgallate, particularly in suppressing the formation of nitrogen oxide synthetase. [] Further research is needed to fully elucidate these catalytic properties and explore potential applications.
Q5: Have there been any computational studies on bismuth subgallate?
A7: While experimental data forms the basis of our understanding, computational studies, including molecular modeling and simulations, can offer valuable insights into the interaction of bismuth subgallate with its biological targets and help predict its behavior under various conditions. []
Q6: How does the structure of bismuth subgallate contribute to its hemostatic activity?
A8: Understanding the SAR of bismuth subgallate is crucial for developing potentially more effective derivatives. Research suggests that the negatively charged nature of bismuth subgallate plays a role in its interaction with Hageman factor, which is known to be activated by negatively charged surfaces. [] Further studies focusing on specific structural modifications and their impact on activity are needed to establish a comprehensive SAR profile. []
Q7: What is the evidence for the efficacy of bismuth subgallate in controlling bleeding during tonsillectomy?
A10: Multiple studies have investigated the use of bismuth subgallate as a hemostatic agent in tonsillectomy. While some studies report a reduction in operating time and blood loss with bismuth subgallate use [, , , ], others have found no significant difference compared to control groups. [, ] More research is needed to clarify these inconsistencies and establish definitive evidence for its efficacy.
Q8: Are there any animal models used to study the effects of bismuth subgallate on wound healing?
A11: Yes, rat models are commonly employed to investigate the effects of bismuth subgallate on wound healing. Studies have shown that bismuth subgallate does not negatively impact wound healing and may even accelerate certain aspects of the process. [, ]
Q9: What are the potential adverse effects of bismuth subgallate?
A12: While generally considered safe for topical use, bismuth subgallate can cause adverse effects, particularly with prolonged or excessive use. Reported side effects include encephalopathy, characterized by neurological symptoms like confusion, tremors, and gait disturbances. [, , , , , , ] Pulmonary complications due to aspiration have also been reported. [, ]
Q10: Are there any specific drug delivery strategies being explored for bismuth subgallate?
A13: While bismuth subgallate is traditionally used topically, exploring novel drug delivery systems, such as nanoparticles or hydrogels, could potentially enhance its efficacy and target its delivery to specific tissues, minimizing side effects. [, ]
Q11: How is the content of bismuth subgallate determined in pharmaceutical formulations?
A14: Several analytical techniques can be used to quantify bismuth subgallate in pharmaceutical formulations. These include spectrophotometry, particularly using the azo dye tropaeolin O [], and other methods like titration and chromatographic techniques.
Q12: What is the environmental impact of bismuth subgallate?
A15: As with any pharmaceutical compound, understanding the environmental fate and potential ecotoxicological effects of bismuth subgallate is crucial. Research on its degradation pathways and potential impact on aquatic and terrestrial ecosystems is necessary to develop strategies for responsible disposal and minimize any negative environmental consequences. []
Q13: Are there any alternative hemostatic agents to bismuth subgallate?
A16: Yes, several alternative hemostatic agents are available, including fibrin tissue adhesives, microfibrillar collagen, and oxidized cellulose. [] The choice of hemostatic agent depends on factors like the clinical indication, patient characteristics, and cost-effectiveness. Research comparing the efficacy, safety, and cost of bismuth subgallate to other options is valuable for making informed clinical decisions.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


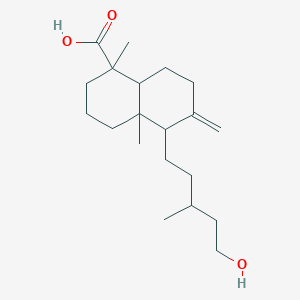
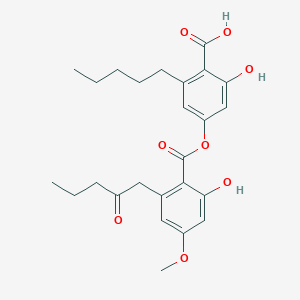
![1H-Thieno[3,4-d]iMidazole-4-pentanaMide, hexahydro-N-[2-[(iodoacetyl)aMino]ethyl]-2-oxo-, (3aS,4S,6aR)-](/img/structure/B1254950.png)
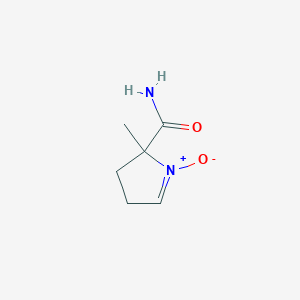
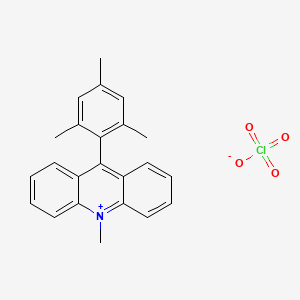
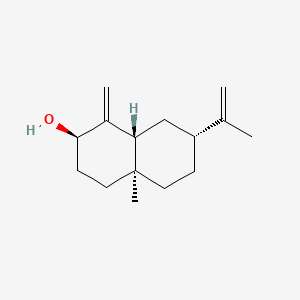
![(1S,2S,3R,4aR,4bR,7S,9aS,10S,10aR)-2,7-dihydroxy-1,3-dimethyl-8-methylene-13-oxododecahydro-4a,1-(epoxymethano)-7,9a-methanobenzo[a]azulene-10-carboxylic acid](/img/structure/B1254956.png)
![N-(5,7-dimethyl-6,6a,8,9,10,10a-hexahydro-4H-indolo[4,3-fg]quinolin-9-yl)-2,2-dimethylpropanamide](/img/structure/B1254957.png)

![2-(2-Aminoethylsulfanylmethyl)-5-[6-[(4-nitrophenyl)methylamino]purin-9-yl]oxolane-3,4-diol](/img/structure/B1254960.png)
